molecular formula C10H8F2N2 B040733 5-(difluoromethyl)-3-phenyl-1H-pyrazole CAS No. 122980-86-3

5-(difluoromethyl)-3-phenyl-1H-pyrazole

Cat. No.: B040733
CAS No.: 122980-86-3
M. Wt: 194.18 g/mol
InChI Key: XLSJJOUDHYYMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(difluoromethyl)-3-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H8F2N2 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Difluoromethyl)-3-phenyl-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The structural features of this compound allow it to interact with various receptors, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

1. Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1850
Escherichia coli15100
Candida albicans2025

These findings indicate the compound's potential as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it has shown a reduction in inflammation markers, suggesting its potential use in treating inflammatory diseases.

Study TypeResult
Carrageenan-induced paw edema modelSignificant reduction in paw swelling (p < 0.05) compared to control group
Cytokine production assayDecreased levels of TNF-alpha and IL-6

These results highlight its therapeutic potential in conditions like arthritis and other inflammatory disorders .

3. Anticancer Activity

Preliminary studies have indicated that this compound may inhibit cancer cell proliferation. In vitro assays on various cancer cell lines showed:

Cell LineIC50 (µM)
MCF-7 (breast cancer)1.5
A549 (lung cancer)2.0
HeLa (cervical cancer)2.5

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Case Studies

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis, as evidenced by increased DNA fragmentation and changes in cell morphology . Additionally, flow cytometry analysis demonstrated G1 phase arrest associated with downregulation of cyclin D2 and CDK2, critical regulators of the cell cycle.

Properties

IUPAC Name

5-(difluoromethyl)-3-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJJOUDHYYMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357942
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122980-86-3
Record name 5-(Difluoromethyl)-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.